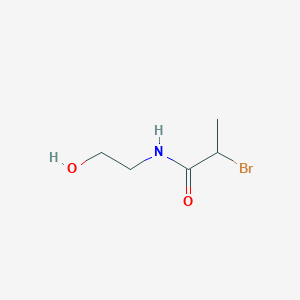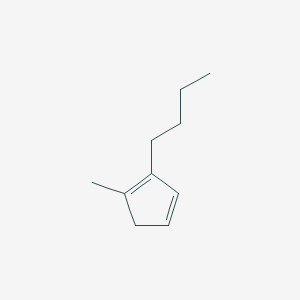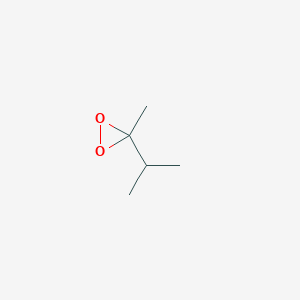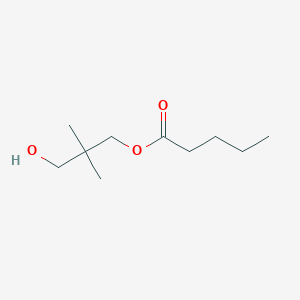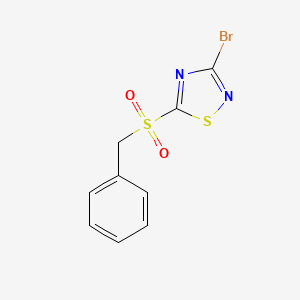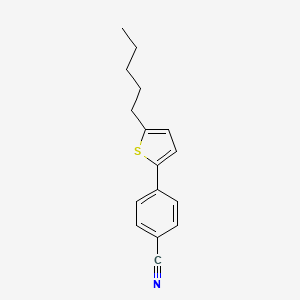
4-(5-Pentylthiophen-2-YL)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Pentylthiophen-2-YL)benzonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a thiophene ring substituted with a pentyl group at the 5-position and a benzonitrile moiety at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pentylthiophen-2-YL)benzonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, in the presence of sulfur sources.
Substitution with Pentyl Group: The thiophene ring is then alkylated with a pentyl halide (e.g., pentyl bromide) using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Coupling with Benzonitrile: The final step involves the coupling of the substituted thiophene with benzonitrile. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact.
化学反应分析
Types of Reactions
4-(5-Pentylthiophen-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the compound.
科学研究应用
4-(5-Pentylthiophen-2-YL)benzonitrile has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with tailored properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule, including its interactions with biological targets and its effects on cellular processes.
Industry: It is used in the production of specialty chemicals and advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(5-Pentylthiophen-2-YL)benzonitrile depends on its specific application. In organic electronics, its effectiveness is attributed to its ability to facilitate charge transport and its favorable electronic properties. The thiophene ring and benzonitrile moiety contribute to the compound’s conjugated system, enhancing its electron mobility and stability.
相似化合物的比较
Similar Compounds
2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile: This compound has a similar thiophene-benzonitrile structure but with a methoxyphenyl substituent.
4-(5-(4-(Dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile: Another structurally similar compound with a dimethylamino group.
Uniqueness
4-(5-Pentylthiophen-2-YL)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The pentyl group enhances its solubility and processability, making it suitable for various applications in materials science and organic electronics.
属性
CAS 编号 |
141778-53-2 |
|---|---|
分子式 |
C16H17NS |
分子量 |
255.4 g/mol |
IUPAC 名称 |
4-(5-pentylthiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C16H17NS/c1-2-3-4-5-15-10-11-16(18-15)14-8-6-13(12-17)7-9-14/h6-11H,2-5H2,1H3 |
InChI 键 |
JKIMJUDBXNLNNP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(S1)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


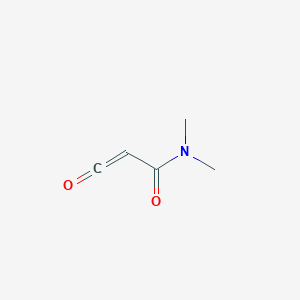
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)
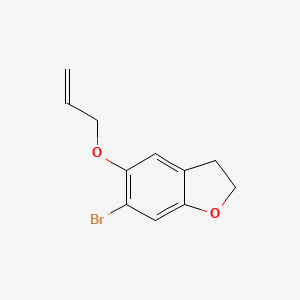

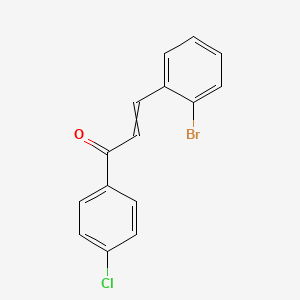
![2-({2-[(2-Aminoethyl)disulfanyl]ethyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14273816.png)

